molecular formula C12H15N3OS B1273392 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 403990-81-8

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1273392
M. Wt: 249.33 g/mol
InChI Key: SKWYYPGBQTZOQF-UHFFFAOYSA-N
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Description

The compound of interest, 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The triazole core is a versatile scaffold in medicinal chemistry, often modified to enhance biological properties such as anti-inflammatory, antibacterial, antifungal, and antioxidant activities . The specific substitution pattern on the triazole ring can significantly influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of hydrazine with carbon disulfide and various electrophiles to form the triazole-thione core, followed by alkylation to introduce different substituents . For instance, the synthesis of S-substituted triazole derivatives can be achieved by reacting triazole-thiones with alkyl or aryl halides in the presence of a base . The synthesis of the compound would likely follow a similar pathway, with the introduction of the ethyl and (2-methylphenoxy)methyl groups at specific positions on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of substituents such as ethyl and (2-methylphenoxy)methyl groups can influence the geometry and electronic distribution within the molecule . Crystallographic analysis and density functional theory (DFT) calculations are commonly used to determine the optimized geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as nucleophiles or electrophiles depending on the reaction conditions . They can form Schiff bases, react with electrophilic reagents, and undergo further functionalization to enhance their biological activity . The thiol group in the compound of interest may also provide additional reactivity, allowing for further derivatization or participation in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole core . Theoretical calculations can predict properties like nonlinear optical behavior, which may exceed that of standard materials like urea . Experimental techniques such as FT-IR, UV-visible, and NMR spectroscopy are used to characterize these compounds and assess their properties .

Scientific Research Applications

  • Neuroprotection and Anti-neuroinflammatory Agents

    • Field : Pharmaceutical Research
    • Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity .
    • Methods : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Herbicidal Ionic Liquids

    • Field : Chemical Papers
    • Application : Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
    • Methods : The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain. The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .
    • Results : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

properties

IUPAC Name

4-ethyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWYYPGBQTZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392620
Record name 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

403990-81-8
Record name 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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